molecular formula C19H16Cl2FN3OS B6516660 2-{[5-(3,4-dichlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(4-fluorophenyl)acetamide CAS No. 899913-85-0

2-{[5-(3,4-dichlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

Cat. No.: B6516660
CAS No.: 899913-85-0
M. Wt: 424.3 g/mol
InChI Key: JNRLIIKNGUINTP-UHFFFAOYSA-N
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Description

This compound is a substituted acetamide featuring a 2,2-dimethyl-2H-imidazole core with a 3,4-dichlorophenyl group at position 5 and a sulfanyl bridge linking to an N-(4-fluorophenyl)acetamide moiety. The dichlorophenyl and fluorophenyl substituents may enhance lipophilicity and target binding, while the imidazole ring could contribute to coordination or hydrogen-bonding interactions .

Properties

IUPAC Name

2-[5-(3,4-dichlorophenyl)-2,2-dimethylimidazol-4-yl]sulfanyl-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2FN3OS/c1-19(2)24-17(11-3-8-14(20)15(21)9-11)18(25-19)27-10-16(26)23-13-6-4-12(22)5-7-13/h3-9H,10H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRLIIKNGUINTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=C(C(=N1)SCC(=O)NC2=CC=C(C=C2)F)C3=CC(=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Dichlorophenyl and Acetamide Motifs

Compound A : 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (C₁₉H₁₇Cl₂N₃O₂)

  • Key Differences: Replaces the imidazole-sulfanyl group with a dihydro-pyrazol-4-yl ring. Exhibits three distinct conformers in the asymmetric unit due to steric repulsion, with dihedral angles between dichlorophenyl and pyrazolyl rings ranging from 54.8° to 77.5° .

Compound B : N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate

  • Key Differences: Contains a pyridyl group instead of the dichlorophenyl-substituted imidazole. The sulfoxide moiety may enhance metabolic stability but reduce membrane permeability compared to thioether-containing analogues .

Substituent Effects on Physicochemical Properties

Parameter Target Compound Compound A Compound B
Core Structure 2H-Imidazole with sulfanyl Dihydro-pyrazole 1H-Imidazole with sulfinyl
Aromatic Substituents 3,4-Dichlorophenyl, 4-Fluorophenyl 3,4-Dichlorophenyl, Phenyl 4-Fluorophenyl, Pyridyl
Hydrogen Bonding Potential S⋯H interactions R₂²(10) N–H⋯O dimers Sulfinyl O⋯H–N (unreported)
Dihedral Angles Not reported 54.8°–77.5° (variable conformers) Not applicable (pyridyl planar)
Chirality None None R-configuration at sulfinyl

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